[[1-[Bis(2,2-dimethylpropanoyloxymethoxy)phosphoryl]-1-(4-hydroxyphenoxy)ethyl]-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate
Overview
Description
L-690,488 is a tetrapivaloyloxymethyl ester prodrug of the bisphosphonate inositol monophosphatase inhibitor L-690,330. It is a selective inhibitor of inositol monophosphatase, an enzyme involved in the phosphatidylinositol cell signaling pathway . This compound has been studied for its potential effects on the phosphatidylinositol cycle, particularly in relation to its ability to deplete intracellular inositol .
Scientific Research Applications
Preparation Methods
L-690,488 is synthesized to enhance the cellular entry of L-690,330. The synthetic route involves the formation of tetrapivaloyloxymethyl 1-(4-hydroxyphenoxy)ethane-1,1-bisphosphonate . The preparation method includes the esterification of the bisphosphonate group to improve cell permeability . Industrial production methods are not widely documented, but the synthesis typically involves standard organic chemistry techniques such as esterification and purification processes .
Chemical Reactions Analysis
L-690,488 undergoes various chemical reactions, primarily focusing on its interaction with inositol monophosphatase. The compound is known to inhibit inositol monophosphatase, leading to the depletion of intracellular inositol . Common reagents used in these reactions include carbachol for cholinergic stimulation and myo-inositol to counteract the effects of inositol depletion . The major products formed from these reactions are inositol monophosphates and other related phosphatidylinositol cycle markers .
Mechanism of Action
L-690,488 exerts its effects by inhibiting inositol monophosphatase, leading to the depletion of intracellular inositol . This inhibition affects the phosphatidylinositol cycle, resulting in the accumulation of inositol monophosphates and other related markers . The molecular targets of L-690,488 include inositol monophosphatase and the pathways involved in the phosphatidylinositol signaling cascade .
Comparison with Similar Compounds
L-690,488 is unique in its enhanced cell permeability compared to its precursor, L-690,330 . Similar compounds include:
L-690,330: The precursor to L-690,488, which has less effective cell penetration.
Lithium: Another inhibitor of inositol monophosphatase, but with different potency and cellular effects.
Exemestane: A compound identified for its potential to reverse pathological functions in Alzheimer’s disease, similar to L-690,488.
L-690,488 stands out due to its improved cell penetration and potency in inhibiting inositol monophosphatase .
Properties
IUPAC Name |
[[1-[bis(2,2-dimethylpropanoyloxymethoxy)phosphoryl]-1-(4-hydroxyphenoxy)ethyl]-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H52O16P2/c1-28(2,3)24(34)40-18-44-49(38,45-19-41-25(35)29(4,5)6)32(13,48-23-16-14-22(33)15-17-23)50(39,46-20-42-26(36)30(7,8)9)47-21-43-27(37)31(10,11)12/h14-17,33H,18-21H2,1-13H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOTSPVPQHAUHCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OCOP(=O)(C(C)(OC1=CC=C(C=C1)O)P(=O)(OCOC(=O)C(C)(C)C)OCOC(=O)C(C)(C)C)OCOC(=O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H52O16P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
754.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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